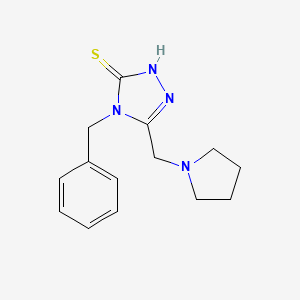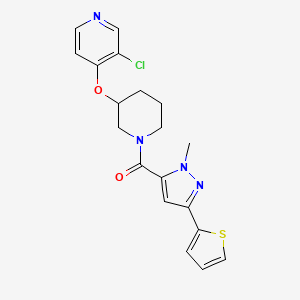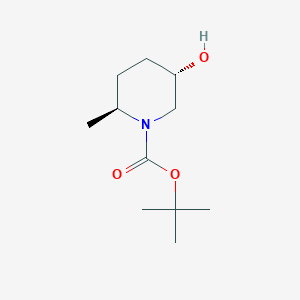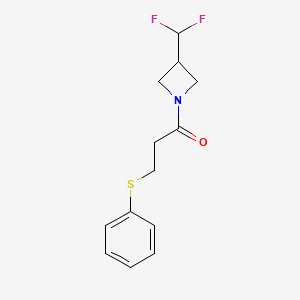![molecular formula C26H36N4OS B2670768 N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476442-84-9](/img/structure/B2670768.png)
N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C26H36N4OS and its molecular weight is 452.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyamides and Polymer Research
A significant body of research explores the synthesis and characterization of new polyamides and polymers incorporating adamantane and related structures, highlighting their unique properties such as high thermal stability, mechanical strength, and solubility in various solvents. For instance, studies have developed new polyamides by polycondensation, revealing medium inherent viscosities and high glass transition temperatures, indicating their potential for advanced material applications due to their robust thermal and mechanical properties (Chern, Shiue, & Kao, 1998).
Antimicrobial and Anti-inflammatory Activities
Research on the antimicrobial and anti-inflammatory activities of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols demonstrates potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity in animal models. This suggests the potential of adamantane derivatives in developing new therapeutic agents (Al-Abdullah et al., 2014).
Metal-Organic Frameworks (MOFs)
The use of adamantane derivatives in the construction of metal-organic frameworks (MOFs) has been investigated, with studies showing the synthesis of coordination polymers using adamantane-based ligands. These materials exhibit unique structural characteristics and potential applications in catalysis and materials science (Senchyk et al., 2013).
Quantum Chemical Analysis
Quantum chemical analysis of adamantane-based compounds, such as spectral analysis and computational modeling, has provided insights into their electronic structures and potential applications in material science and molecular engineering (Al-Ghulikah et al., 2019).
Adamantane Hybrid Derivatives
Adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity and in vivo hypoglycemic activities, showcasing the versatility of adamantane-based compounds in pharmaceutical research (Al-Wahaibi et al., 2017).
Properties
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4OS/c1-4-9-32-25-29-28-22(30(25)23-17(3)7-6-8-21(23)5-2)16-27-24(31)26-13-18-10-19(14-26)12-20(11-18)15-26/h6-8,18-20H,4-5,9-16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWURLQGBWNMIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2670689.png)


![5-chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2670693.png)
![4-[4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2670694.png)


![6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2670701.png)



![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2670706.png)
![8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670708.png)
